molecular formula C9H8ClFO B14811871 1-Chloro-2-cyclopropoxy-4-fluorobenzene

1-Chloro-2-cyclopropoxy-4-fluorobenzene

Cat. No.: B14811871
M. Wt: 186.61 g/mol
InChI Key: GTGDZPNBMPSJGB-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropoxy-4-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 1), a cyclopropoxy group (position 2), and fluorine (position 4). The cyclopropoxy group—a cyclopropyl ether—introduces both steric bulk and unique electronic effects due to the strained cyclopropane ring, which alters the compound’s reactivity and stability compared to simpler ethers like methoxy or ethoxy groups . This structural arrangement balances electron-withdrawing (Cl, F) and electron-donating (cyclopropoxy) effects, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-chloro-2-cyclopropyloxy-4-fluorobenzene

InChI

InChI=1S/C9H8ClFO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

GTGDZPNBMPSJGB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-2-cyclopropoxy-4-fluorobenzene with key structural analogs, emphasizing substituent effects, reactivity, and applications:

Compound Name Molecular Formula Substituent Positions Key Properties Applications
1-Chloro-2-cyclopropoxy-4-fluorobenzene C₉H₇ClFO 1-Cl, 2-cyclopropoxy, 4-F Balanced reactivity (electron-withdrawing Cl/F + electron-donating cyclopropoxy) Pharmaceutical intermediates, agrochemicals
1-Chloro-4-fluorobenzene C₆H₄ClF 1-Cl, 4-F Simpler structure; lacks steric bulk, higher electrophilicity Solvent, precursor for cross-coupling reactions
1-Cyclopropoxy-4-fluoro-2-iodobenzene C₉H₇FIO 1-cyclopropoxy, 2-I, 4-F Iodine enhances reactivity in Suzuki couplings; cyclopropoxy stabilizes intermediates Catalytic cross-coupling reactions
2-Chloro-1-cyclopropoxy-3-fluorobenzene C₉H₇ClFO 1-cyclopropoxy, 2-Cl, 3-F Meta-substituted F alters electronic distribution; steric hindrance limits access to reactive sites Specialty synthesis
1-Chloro-2-methoxy-4-fluorobenzene C₇H₆ClFO 1-Cl, 2-OCH₃, 4-F Methoxy group increases electron density; reduced steric hindrance vs. cyclopropoxy Dye synthesis, polymer chemistry

Key Comparative Insights:

Substituent Effects :

  • The cyclopropoxy group in the target compound provides greater steric hindrance and electronic modulation compared to linear alkoxy groups (e.g., methoxy) . This enhances stability in reactive intermediates, as seen in catalytic coupling reactions .
  • Halogen Positioning : Moving fluorine from position 4 (target compound) to position 3 (as in 2-Chloro-1-cyclopropoxy-3-fluorobenzene) reduces para-directing effects, altering regioselectivity in electrophilic substitutions .

Positional Isomerism :

  • The 1-Cl, 2-cyclopropoxy, 4-F configuration optimizes electronic balance for nucleophilic aromatic substitution, whereas meta-substituted analogs (e.g., 3-F) exhibit lower reactivity due to destabilized transition states .

Biological and Industrial Relevance :

  • Compounds with cyclopropoxy groups are favored in drug design for their metabolic stability and ability to mimic aromatic rings in bioactive molecules .
  • Simpler analogs like 1-Chloro-4-fluorobenzene are cost-effective for large-scale industrial processes but lack the tailored reactivity of cyclopropoxy-containing derivatives .

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